Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate
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Overview
Description
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate is an organic compound with a complex structure that includes a bromine atom, a mercapto group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable aromatic precursor to introduce the bromine atom. This is followed by the introduction of the mercapto group through a thiolation reaction. The final step involves the formation of the ethyl ester through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution of the bromine atom can introduce a variety of functional groups.
Scientific Research Applications
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and mercapto groups can form covalent bonds with target molecules, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-mercaptophenylamino)-2-oxoacetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chloro-2-mercaptophenylamino)-2-oxoacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(4-bromo-2-hydroxyphenylamino)-2-oxoacetate: Similar structure but with a hydroxy group instead of a mercapto group.
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-sulfanylanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S/c1-2-15-10(14)9(13)12-7-4-3-6(11)5-8(7)16/h3-5,16H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZJWGPLMWKYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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